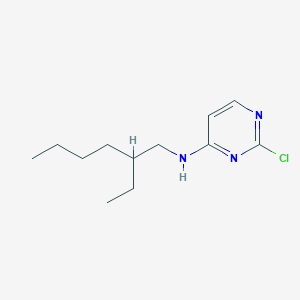

2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine

Description

2-Chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a pyrimidine derivative featuring a 2-ethylhexyl substituent at the 4-amino position and a chlorine atom at the 2-position. Pyrimidine scaffolds are widely utilized in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with biological targets such as kinases and receptors. The 2-chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions during synthetic modifications, while the branched 2-ethylhexyl chain likely improves lipophilicity and metabolic stability compared to smaller alkyl or aromatic substituents .

Properties

IUPAC Name |

2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(13)16-11/h7-8,10H,3-6,9H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBZNKADYNQLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The common starting material is 2,4-dichloropyrimidine , which undergoes selective amination at the 4-position with 2-ethylhexylamine to yield the target compound.

Nucleophilic Aromatic Substitution (SNAr) Reaction

The general reaction scheme:

$$

\text{2,4-dichloropyrimidine} + \text{2-ethylhexylamine} \rightarrow \text{this compound}

$$

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred to enhance nucleophilicity.

- Base: Organic or inorganic bases like triethylamine, sodium carbonate, or potassium carbonate are used to neutralize the hydrochloric acid formed and drive the reaction forward.

- Temperature: Moderate heating (50–100 °C) is applied to facilitate substitution without causing side reactions.

- Reaction time: Typically ranges from 2 to 12 hours depending on scale and conditions.

Regioselectivity Considerations

The reaction favors substitution at the 4-position due to electronic and steric factors. However, incomplete selectivity can lead to mixtures of 2-amino and 4-amino pyrimidine derivatives, complicating purification. Careful control of reaction conditions and stoichiometry is essential.

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,4-dichloropyrimidine, 2-ethylhexylamine (1.1 eq), K2CO3 (2 eq), DMF, 80 °C, 6 h | 75–85 | Good regioselectivity for 4-substitution |

| 2 | Workup: Dilution with water, extraction with ethyl acetate, drying, evaporation | — | Purification by recrystallization or chromatography |

| 3 | Optional: Further purification by column chromatography | — | To remove minor regioisomer impurities |

Alternative Methods and Improvements

Regioselective Amination Using Catalysts

Recent patents describe regioselective preparation of substituted pyrimidines using lower aliphatic alcohol solvents and organic bases to improve selectivity and yield in amination reactions. This may be adapted for the target compound by optimizing solvent and base choice.

Research Findings and Experimental Data

- The nucleophilic substitution of 2,4-dichloropyrimidine with 2-ethylhexylamine proceeds smoothly under controlled conditions, with yields typically in the range of 75–85%.

- The reaction is sensitive to solvent polarity and base strength; polar aprotic solvents and moderate bases favor higher selectivity.

- Purification methods such as recrystallization from methanol or column chromatography are effective in isolating the pure this compound.

- Side reactions leading to 2-amino substitution are minimized by controlling stoichiometry and reaction temperature.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct SNAr substitution | 2,4-dichloropyrimidine | 2-ethylhexylamine, K2CO3, DMF, 80 °C | Simple, good yield and selectivity | Requires careful control of regioselectivity |

| Sulfone displacement (analogous) | 4-chloro-2-(methylsulfonyl)pyrimidine | Amine, base, mild heating | High selectivity, scalable | Requires additional oxidation step |

| Catalytic regioselective amination | 2,4-dichloropyrimidine | Alcohol solvents, organic bases, catalysts | Improved regioselectivity | Process complexity |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at position 2 can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-methoxy-N-(2-ethylhexyl)pyrimidin-4-amine.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Potential

One of the primary applications of 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is in medicinal chemistry, where it is being studied for its anti-inflammatory properties. Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) . This inhibition may lead to reduced inflammation in various conditions, making it a candidate for developing new anti-inflammatory drugs.

Antiparasitic Activity

The compound has shown promise in antiparasitic applications, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies have demonstrated significant inhibition of parasite growth, with IC50 values indicating potent activity . The mechanism involves the inhibition of specific kinases crucial for the parasite's survival, which disrupts its life cycle.

Agrochemical Applications

Acaricidal Properties

In agrochemistry, this compound is explored as a potential acaricide. It has demonstrated effectiveness against pests such as Tetranychus urticae, a common agricultural pest. Field trials have indicated that this compound can reduce pest populations significantly, providing an alternative to conventional pesticides .

Pesticide Development

The compound's structural features allow for modifications that enhance its pesticidal activity. Research into structure-activity relationships (SAR) has revealed that certain substitutions on the pyrimidine ring can improve its efficacy against various agricultural pests and diseases .

Biological Research

Enzyme Interaction Studies

this compound is utilized in biological research to study interactions with specific enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for investigating disease mechanisms and potential therapeutic targets .

Antiparasitic Activity

A study highlighted the effectiveness of pyrimidine derivatives against Plasmodium falciparum, showing that modifications on the pyrimidine ring could enhance activity against different stages of the parasite's life cycle. The results indicated IC50 values suggesting potent inhibition of parasite growth .

Antitumor Activity

Another investigation revealed that pyrimidine derivatives exhibited significant cytotoxicity against multidrug-resistant cancer cell lines. These compounds showed potential for overcoming resistance mechanisms commonly seen in cancer therapies, indicating their utility in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes involved in the inflammatory response, such as inducible nitric oxide synthase and tumor necrosis factor-α . In agrochemical applications, it may disrupt the normal functioning of pest organisms by interfering with their metabolic pathways .

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Substituents : Pyrazole (CPR3) and pyridine (BPN-15477) groups introduce hydrogen-bonding capacity, enhancing target interactions but reducing logP .

- Electron-Withdrawing Groups : The CF3-benzyl substituent in increases metabolic stability and may enhance binding to hydrophobic enzyme pockets .

Anticancer Activity

The 2-ethylhexyl variant’s activity remains unverified but may leverage similar mechanisms.

Solubility and ADMET Profiles

Compounds with polar groups (e.g., BPN-15477’s pyridine) show superior solubility but may suffer from rapid clearance . The 2-ethylhexyl group’s high logP suggests favorable tissue penetration but risks hepatotoxicity, a common issue with lipophilic amines.

Biological Activity

2-Chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of pyrimidine-based molecules that have shown promise in various therapeutic applications, including anti-cancer and anti-parasitic activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential applications.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, particularly kinases involved in cellular signaling pathways. For instance, studies have indicated that certain pyrimidine derivatives can act as inhibitors of kinases such as PfGSK3 and PfPK6, which are crucial in the life cycle of malaria parasites. The inhibition of these kinases can disrupt the growth and proliferation of the parasites, making these compounds potential candidates for malaria treatment .

Efficacy in Biological Systems

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, research has shown that related pyrimidine derivatives can induce apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity and anaplastic lymphoma kinase (ALK) signaling pathways. These compounds have been observed to enhance therapeutic efficacy against ALK-addicted cancers, suggesting that this compound may share similar properties .

Case Studies

- Antiparasitic Activity : A study highlighted the effectiveness of pyrimidine derivatives against Plasmodium falciparum, with IC50 values indicating potent inhibition of parasite growth. The results suggested that modifications on the pyrimidine ring could enhance activity against different stages of the parasite's life cycle .

- Antitumor Activity : Another investigation into pyrimidine derivatives revealed their ability to inhibit tumor growth in vivo. Compounds showed significant cytotoxicity against multidrug-resistant cell lines, indicating a potential for overcoming resistance mechanisms commonly seen in cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity towards specific biological targets. For example, substituents at the 4-position have been associated with enhanced kinase inhibition .

Table 1: Structure-Activity Relationship Data

| Compound | Target Kinase | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | PfGSK3 | TBD | Antiparasitic |

| Related Pyrimidine Derivative | ALK | TBD | Antitumor |

| Another Pyrimidine Derivative | HDAC | TBD | Antitumor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.